N4-(2-oxotetrahydrothiophen-3-yl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
N4-(2-oxotetrahydrothiophen-3-yl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chloro-fluorophenyl group, a methyl group, an oxazole ring, and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-oxotetrahydrothiophen-3-yl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the chloro-fluorophenyl group and the thiolane ring. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N4-(2-oxotetrahydrothiophen-3-yl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the chloro or fluoro groups.
Scientific Research Applications
N4-(2-oxotetrahydrothiophen-3-yl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N4-(2-oxotetrahydrothiophen-3-yl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N4-(2-oxotetrahydrothiophen-3-yl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide include:
- 2-(2-chloro-6-fluorophenyl)-N-(2-oxothiolan-3-yl)acetamide
- 2,4-dichloro-N-(2-oxothiolan-3-yl)benzamide
Uniqueness
What sets this compound apart is its specific combination of functional groups and its potential for diverse applications. The presence of both chloro and fluoro groups, along with the oxazole and thiolane rings, provides a unique chemical environment that can be exploited for various scientific and industrial purposes.
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-oxothiolan-3-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3S/c1-7-11(14(20)18-10-5-6-23-15(10)21)13(19-22-7)12-8(16)3-2-4-9(12)17/h2-4,10H,5-6H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSZJJGSZRZUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3CCSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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